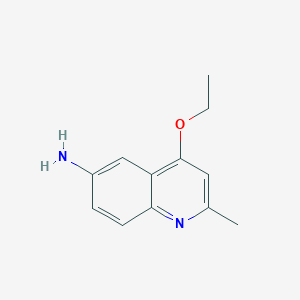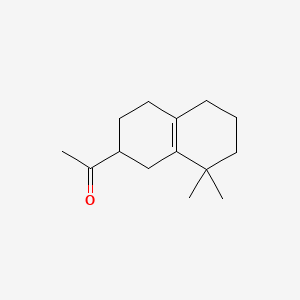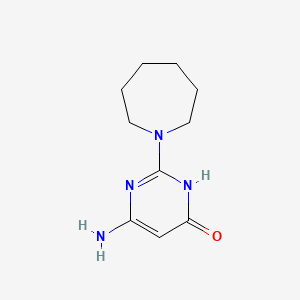
9-(Oxan-3-yl)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Oxan-3-yl)-9H-purine is a chemical compound that belongs to the class of purines, which are heterocyclic aromatic organic compounds. This compound features a purine ring system substituted with an oxan-3-yl group. Purines are significant in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Oxan-3-yl)-9H-purine typically involves the reaction of a purine derivative with an oxan-3-yl group under specific conditions. One common method includes the use of a base-catalyzed reaction where the purine derivative is treated with an oxan-3-yl halide in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-3-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF.
Major Products:
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9-(Oxan-3-yl)-9H-purine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of nucleotide analogs. It is used in research to understand the mechanisms of enzyme interactions and nucleotide metabolism.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a candidate for antiviral and anticancer drugs due to its ability to interfere with nucleotide synthesis and function.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the development of diagnostic reagents and biochemical assays.
Wirkmechanismus
The mechanism of action of 9-(Oxan-3-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis. The oxan-3-yl group can enhance the compound’s binding affinity to these enzymes, thereby inhibiting their activity. This inhibition can lead to the disruption of nucleotide metabolism, which is crucial for the proliferation of cancer cells and viruses.
Vergleich Mit ähnlichen Verbindungen
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base that pairs with cytosine in DNA.
Theobromine: A purine alkaloid found in cocoa and chocolate.
Uniqueness: 9-(Oxan-3-yl)-9H-purine is unique due to the presence of the oxan-3-yl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, stability, and binding affinity to specific molecular targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
924663-86-5 |
|---|---|
Molekularformel |
C10H12N4O |
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
9-(oxan-3-yl)purine |
InChI |
InChI=1S/C10H12N4O/c1-2-8(5-15-3-1)14-7-13-9-4-11-6-12-10(9)14/h4,6-8H,1-3,5H2 |
InChI-Schlüssel |
QELYLEZBTLYCKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(COC1)N2C=NC3=CN=CN=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(Cyclopropylmethyl)-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11894879.png)

![Cyclopropanol, 1-[(1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-](/img/structure/B11894883.png)
![3-[(Z)-hydrazinylidenemethyl]-4-hydroxy-1H-quinolin-2-one](/img/structure/B11894884.png)





